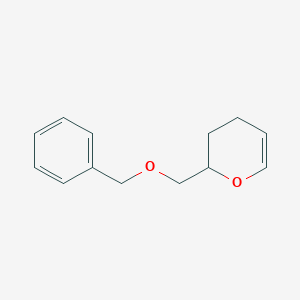

2-(benzyloxymethyl)-3,4-dihydro-2H-pyran

Beschreibung

BenchChem offers high-quality 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-3,5-7,9,13H,4,8,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYFHVWBJDKUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Benzyloxymethyl)-3,4-dihydro-2H-pyran: A Comprehensive Technical Guide on Structure, Reactivity, and Applications in Carbohydrate Synthesis

Executive Summary

In the realm of advanced synthetic organic chemistry and drug development, the construction of complex carbohydrate mimetics requires highly versatile and predictable building blocks. 2-(Benzyloxymethyl)-3,4-dihydro-2H-pyran (CAS: 194861-23-9 or 124817-00-1) serves as a premier intermediate in this domain[1]. Functioning structurally as a protected 3,4-dideoxyglycal, its electron-rich enol ether core provides a highly reactive site for electrophilic additions, while its bulky benzyl ether directs stereochemical outcomes[2]. This whitepaper synthesizes the structural properties, mechanistic reactivity, and validated experimental protocols associated with this critical compound.

Chemical Identity & Structural Properties

Understanding the dual nomenclature of this compound is essential for researchers bridging heterocyclic chemistry and carbohydrate synthesis. Under IUPAC rules, the molecule is a pyran heterocycle with a double bond at the 5,6-position (relative to the oxygen at position 1) and a benzyloxymethyl group at C2. However, in carbohydrate nomenclature, the anomeric carbon is designated as C1. Consequently, the double bond resides between C1 and C2, classifying the molecule as a 3,4-dideoxyglycal [2].

Table 1: Quantitative Data & Physical Properties

| Property | Value |

| Chemical Name | 2-(Benzyloxymethyl)-3,4-dihydro-2H-pyran |

| CAS Registry Number | 194861-23-9 / 124817-00-1 |

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol |

| Physical State | Yellow to colorless oil |

| Structural Classification | 3,4-Dideoxyglycal / Enol Ether |

Mechanistic Role in Synthetic Carbohydrate Chemistry

The synthetic utility of 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran is fundamentally driven by its enol ether moiety. The

Stereoelectronic Directing Effects:

The choice of a benzyl ether at the C6 position (carbohydrate numbering) is not arbitrary. Beyond providing robust protection against basic and mildly acidic conditions, the steric bulk of the benzyl group exerts a profound face-selective directing effect during addition reactions. For example, when subjected to electrophilic addition using arylbis(arylthio)sulfonium salts in the presence of alcohol nucleophiles, the substrate undergoes highly face-selective reactions to form principally

Fig 1. Synthetic workflow and reactivity profile of 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran.

Key Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, detailing not just the how, but the why behind each operational parameter.

Protocol A: Synthesis of the Benzyl Ether

This protocol details the benzylation of the commercially available precursor, 2-hydroxymethyl-3,4-dihydro-2H-pyran, to yield the target compound[2].

-

Step 1: Cooling and Base Addition. To a solution of 2-hydroxymethyl-3,4-dihydro-2H-pyran (1.0 g, 8.77 mmol) in dry DMF (10.0 mL), NaH (60% dispersion, 17.54 mmol) is added slowly at 0 °C[2].

-

Causality: The deprotonation of the primary alcohol is highly exothermic and evolves hydrogen gas. Cooling to 0 °C controls the reaction kinetics, preventing thermal runaway and minimizing base-catalyzed side reactions such as double bond migration.

-

-

Step 2: Electrophile Addition. Benzyl bromide (BnBr, 1.5 mL, 13.15 mmol) is added dropwise[2].

-

Causality: BnBr acts as the electrophile in this Williamson ether synthesis. The bulky benzyl group provides robust protection that withstands subsequent oxidative conditions.

-

-

Step 3: Workup. After 5 hours of stirring at room temperature, the mixture is quenched with methanol, diluted with ethyl acetate, and washed sequentially with water, saturated aqueous NH₄Cl, NaHCO₃, and brine[2].

-

Causality: Methanol safely quenches unreacted NaH. The rigorous aqueous washes are critical to remove the highly polar DMF solvent and inorganic salts, partitioning the hydrophobic product into the organic layer.

-

Protocol B: Electrochemical Trifluoromethylation

Trifluoromethylated carbohydrates are highly valued in medicinal chemistry for their enhanced metabolic stability. This protocol utilizes an undivided electrochemical cell[2].

-

Step 1: Cell Assembly. An oven-dried three-neck flask is charged with the glycal (0.25 mmol), CF₃SO₂Na (0.75 mmol), Bu₄NClO₄ (0.50 mmol), and MnBr₂ (0.025 mmol) in dry CH₃CN (20.0 mL)[2].

-

Causality: CF₃SO₂Na (Langlois reagent) is a bench-stable source of CF₃ radicals. Bu₄NClO₄ serves as the supporting electrolyte to ensure conductivity. MnBr₂ acts as a crucial redox mediator to facilitate the oxidation of the intermediate C1 radical to an oxocarbenium ion, preventing over-oxidation of the substrate.

-

-

Step 2: Degassing. The flask is equipped with two platinum electrodes (2.0 × 1.5 × 0.01 cm³), sealed, degassed, and filled with argon[2].

-

Causality: Argon degassing is critical because molecular oxygen is a potent radical scavenger that would quench the CF₃• radical and halt the reaction cascade.

-

-

Step 3: Electrolysis. A constant current of 2.0 mA is applied at 75 °C for 4 hours[2].

-

Causality: Constant current ensures a steady, controlled generation of CF₃• radicals at the anode, matching the rate of substrate trapping and preventing the accumulation of reactive intermediates that could lead to polymerization.

-

Fig 2. Mechanism of electrochemical trifluoromethylation of glycals via radical addition.

Applications in Drug Development

Beyond its utility in fundamental methodology, 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran is a critical building block for complex therapeutics and biological probes.

-

Glycopeptide Synthesis: The compound has been successfully utilized in the highly convergent total synthesis of N-linked glycopeptides. Specifically, it serves as a core structural unit in constructs presenting the H-type 2 human blood group determinant, enabling the study of carbohydrate-protein interactions in a model biological setting[4].

-

C-Glycoside and Glycomimetic Production: By exploiting the face-selective electrophilic additions at the C1-C2 double bond, drug developers can synthesize metabolically stable C-glycosides that resist enzymatic cleavage in vivo[3].

Table 2: Substrate Scope & Reaction Yield Data

| Reaction Type | Reagents / Catalyst | Reaction Time | Yield Range | Stereoselectivity |

| Benzylation | NaH, BnBr, DMF (0 °C to RT) | 5 h | ~85% | N/A (Protection) |

| Trifluoromethylation | CF₃SO₂Na, MnBr₂, Pt electrodes, 2.0 mA | 4 h | 60–90% | High regioselectivity |

| Sulfonium Addition | Arylbis(arylthio)sulfonium salts, Alcohols | Varies | High | Principally β-glycosides |

References

-

Liu, M., Luo, Z.-X., Li, T., Xiong, D.-C., & Ye, X.-S. (2021). Electrochemical Trifluoromethylation of Glycals. The Journal of Organic Chemistry. URL:[Link]

-

Grewal, G., Kaila, N., & Franck, R. W. (1992). Arylbis(arylthio)sulfonium salts as reagents for the synthesis of 2-deoxy-.beta.-glycosides. The Journal of Organic Chemistry. URL:[Link]

-

Allen, J. G., et al. (2006). A highly convergent synthesis of an N-linked glycopeptide presenting the H-type 2 human blood group determinant. Tetrahedron. URL:[Link]

Sources

- 1. 2-(Benzyloxymethyl)-3,4-dihydro-2h-pyran | 194861-23-9 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-benzyloxymethyl-3,4-dihydro-2H-pyran - CAS号 124817-00-1 - 摩熵化学 [molaid.com]

- 4. (3aS,4R,6S,7R,7aS)-6-((2R,3S,4R)-4-Benzyloxy-2-benzyloxymethyl-3,4-dihydro-2H-pyran-3-yloxy)-4-hydroxymethyl-7-((2S,3S,4R,5R,6S)-3,4,5-tris-benzyloxy-6-methyl-tetrahydro-pyran-2-yloxy)-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-one - CAS号 162128-73-6 - 摩熵化学 [molaid.com]

CAS number for 2-benzyloxymethyl-3,4-dihydro-2H-pyran derivatives

Technical Guide: 2-Benzyloxymethyl-3,4-dihydro-2H-pyran Derivatives

Part 1: Executive Summary & Chemical Identity

The term "2-benzyloxymethyl-3,4-dihydro-2H-pyran" refers to a class of oxygen heterocycles primarily utilized as chiral building blocks in carbohydrate chemistry and total synthesis. These compounds are most commonly encountered as protected glycals (specifically benzyl-protected D-glucal derivatives) or as Hetero-Diels-Alder (HDA) adducts .

The core scaffold features a dihydropyran ring (enol ether) substituted at the C2 position (pyran numbering) or C6 position (sugar numbering) with a benzyloxymethyl ether. This moiety serves as a robust protecting group and a stereoelectronic director during glycosylation or functionalization.

Primary CAS Registry Identifiers

The specific CAS number depends on the stereochemistry and degree of substitution (e.g., presence of hydroxyl groups or additional benzyl ethers).

| Compound Name | Structure Description | CAS Number |

| Tri-O-benzyl-D-glucal | Fully protected derivative. (2R,3R,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-3,4-dihydro-2H-pyran. | 80040-79-5 |

| 6-O-Benzyl-D-glucal | Mono-benzyl protected at primary alcohol. 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-3,4-diol. | 165524-85-6 |

| 3,4-Dihydro-2H-pyran | Unsubstituted parent core (DHP).[1] Used as a protecting group reagent. | 110-87-2 |

| D-Glucal | Unprotected parent carbohydrate scaffold. | 862-91-9 |

Note on Nomenclature: In IUPAC pyran nomenclature, the oxygen is position 1. In carbohydrate nomenclature (glycals), the enol ether double bond is typically between C1 and C2 (sugar numbering), which corresponds to C5-C6 or C4-C5 in pyran numbering depending on the specific IUPAC rule applied. This guide utilizes the pyran numbering system where the benzyloxymethyl group is at C2 .

Part 2: Synthesis & Methodologies

Researchers typically access this scaffold via two distinct pathways: Top-Down (modification of natural carbohydrates) or Bottom-Up (De Novo synthesis via Hetero-Diels-Alder).

Method A: Top-Down Synthesis (Glycal Derivatization)

This is the standard route for accessing chiral, enantiopure derivatives like Tri-O-benzyl-D-glucal (CAS 80040-79-5) .

Protocol: Benzylation of D-Glucal

-

Reagents: D-Glucal, Benzyl bromide (BnBr), Sodium Hydride (NaH), DMF/THF.

-

Mechanism: Williamson Ether Synthesis.

Step-by-Step Workflow:

-

Activation: Suspend NaH (3.5 eq, 60% dispersion) in anhydrous DMF at 0°C under Argon.

-

Addition: Add D-Glucal (1.0 eq) dropwise. Allow deprotonation for 30 min (H₂ evolution).

-

Alkylation: Add Benzyl bromide (3.6 eq) dropwise.

-

Reaction: Warm to ambient temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quench: Cool to 0°C; quench carefully with MeOH followed by H₂O.

-

Extraction: Extract with Et₂O (3x). Wash combined organics with LiCl (5% aq) to remove DMF.

-

Purification: Flash chromatography on silica gel.

Method B: Bottom-Up Synthesis (Hetero-Diels-Alder)

This route is preferred for creating non-sugar analogs or modifying the ring substitution pattern (e.g., removing C3/C4 oxygens).

Protocol: Cr(III)-Catalyzed HDA

-

Reactants: (Benzyloxy)acetaldehyde + 1-Methoxy-1,3-butadiene.

-

Catalyst: Jacobsen’s Cr(III) Salen complex or similar Lewis Acid.

-

Product: 2-Benzyloxymethyl-4-methoxy-3,4-dihydro-2H-pyran (intermediate).

Step-by-Step Workflow:

-

Catalyst Prep: Activate Cr(III) complex with molecular sieves (4Å) in TBME.

-

Cycloaddition: Add (Benzyloxy)acetaldehyde (1.0 eq) followed by diene (1.2 eq).

-

Conditions: Stir at 0°C to RT for 12–24 hours.

-

Workup: Filter through Celite; concentrate in vacuo.

-

Elimination (Optional): Treat with acidic resin or mild Lewis acid to eliminate MeOH if the dihydropyran core is desired without the methoxy group.

Part 3: Visualization of Pathways

The following diagram illustrates the logical flow between the starting materials and the target CAS registry numbers, distinguishing between the Carbohydrate and De Novo routes.

Caption: Figure 1. Divergent synthesis pathways for 2-benzyloxymethyl-3,4-dihydro-2H-pyran derivatives. The "Top-Down" glycal route (Blue) yields CAS 80040-79-5, while the "Bottom-Up" HDA route (Red) yields synthetic scaffolds.

Part 4: Applications in Drug Development

The 2-benzyloxymethyl-3,4-dihydro-2H-pyran scaffold is not merely a passive intermediate; it is an active "armed" donor in glycosylation and a precursor for antiviral agents.

Zanamivir (Relenza) Synthesis

The dihydropyran core mimics the transition state of sialic acid cleavage by neuraminidase.

-

Mechanism: The C5=C6 double bond (pyran numbering) locks the ring in a half-chair conformation, positioning substituents to bind with high affinity to the influenza neuraminidase active site.

-

Workflow: Tri-O-benzyl-D-glucal

Epoxidation

Adenosine Receptor Agonists

Derivatives of this scaffold are used to synthesize conformationally restricted nucleoside analogs targeting

-

Utility: The benzyl protection allows for the manipulation of the ring (e.g., introduction of purine bases) while maintaining stereochemical integrity at the C2 position.

Ferrier Rearrangement

These derivatives are the classic substrates for the Ferrier rearrangement, a Lewis acid-catalyzed allylic rearrangement used to synthesize 2,3-unsaturated glycosides.

| Parameter | Specification for CAS 80040-79-5 |

| Molecular Formula | |

| Molecular Weight | 416.51 g/mol |

| Physical State | Viscous oil or low-melting solid |

| Solubility | DCM, THF, Toluene (Insoluble in water) |

| Stability | Stable to base; Acid-labile (hydrolysis of enol ether) |

References

-

AChemBlock. (2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-3,4-dihydro-2H-pyran (CAS 80040-79-5).[2] Retrieved from 3

-

Matrix Fine Chemicals. 2-[(Benzyloxy)methyl]-3,4-dihydro-2H-pyran-3,4-diol (CAS 165524-85-6).[1] Retrieved from 4

-

BenchChem. Sodium 3,4-dihydro-2H-pyran-2-carboxylate as a Versatile Precursor for Pharmaceutical Synthesis. Retrieved from 5

-

Organic Syntheses. Preparation of (2S,6R)-6-(tert-Butyldimethylsilyloxymethyl)-2-methoxy-2,5-dihydro-pyran via Hetero-Diels-Alder. Retrieved from 6

-

Sigma-Aldrich. 3,4-Dihydro-2H-pyran Product Specification (CAS 110-87-2). Retrieved from 7

Sources

- 1. 2-[(BENZYLOXY)METHYL]-3,4-DIHYDRO-2H-PYRAN-3,4-DIOL | CAS 165524-85-6 [matrix-fine-chemicals.com]

- 2. (2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-3,4-dihydro-2H-pyran 97% | CAS: 80040-79-5 | AChemBlock [achemblock.com]

- 3. (2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-3,4-dihydro-2H-pyran 97% | CAS: 80040-79-5 | AChemBlock [achemblock.com]

- 4. 2-[(BENZYLOXY)METHYL]-3,4-DIHYDRO-2H-PYRAN-3,4-DIOL | CAS 165524-85-6 [matrix-fine-chemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

Synthesis of 2-Substituted 3,4-Dihydro-2H-Pyrans from Glycals: A Technical Guide

Executive Summary

The 3,4-dihydro-2H-pyran scaffold is a privileged pharmacophore and a critical structural motif found in numerous biologically active natural products, macrocyclic antibiotics, and therapeutic agents (such as the anti-influenza drugs Zanamivir and Laninamivir)[1]. In synthetic carbohydrate chemistry, the construction of 2-substituted 3,4-dihydro-2H-pyrans is most efficiently achieved utilizing glycals—cyclic enol ethers derived from monosaccharides. This whitepaper provides an in-depth mechanistic and practical analysis of the transformation of glycals into highly functionalized 3,4-dihydro-2H-pyrans, focusing on the Ferrier rearrangement, advanced catalytic bifunctionalization, and state-of-the-art oxoammonium-mediated pathways.

Mechanistic Foundations: The Allyloxocarbenium Ion

Glycals are characterized by an electron-rich double bond between C1 and C2, making them highly susceptible to electrophilic activation. The cornerstone of synthesizing 2-substituted 3,4-dihydro-2H-pyrans from glycals is the generation of a delocalized allyloxocarbenium ion intermediate[2],[3].

When a glycal (typically possessing a leaving group at the C3 position, such as an acetate) is treated with a Lewis acid, the C3 leaving group is expelled. This expulsion is stereoelectronically assisted by the ring oxygen, yielding a resonance-stabilized allyloxocarbenium ion. The subsequent nucleophilic attack at the anomeric center (C1) is accompanied by a double-bond migration to the C2-C3 position, ultimately forming the 2,3-unsaturated glycoside (a 2-substituted 3,4-dihydro-2H-pyran)[2]. The stereochemical outcome (α vs. β anomer) is governed by the kinetic preference for axial attack on the half-chair conformation of the intermediate, minimizing steric hindrance and maximizing the stabilizing anomeric effect.

Fig 1: Mechanistic pathway of the Ferrier rearrangement via an allyloxocarbenium intermediate.

The Ferrier Rearrangement: The Core Synthetic Strategy

Carbon-Ferrier Rearrangement

The Carbon-Ferrier rearrangement is a powerful methodology for synthesizing 2,3-unsaturated C-glycosides. By trapping the allyloxocarbenium ion with carbon nucleophiles, robust C-C bonds are formed at the anomeric position. For instance, the use of isocyanides as nucleophiles in the presence of catalytic

Base-Catalyzed and Heteroatom-Ferrier Rearrangements

While traditionally Lewis acid-catalyzed, recent advances have demonstrated that functionalized glycals, such as 2-nitroglycals, can undergo base-catalyzed Ferrier rearrangements. Utilizing bases like DMAP on tri-O-acetylated 2-nitroglycals allows for the synthesis of highly functionalized nitroolefins, which serve as precursors for 2,3-diamino-2,3-dideoxyglycosides[5].

Advanced Catalytic Methodologies

TEMPO Oxoammonium Cation-Mediated Pathways

Traditional Lewis acids (e.g.,

Furthermore, trapping the vinylic oxocarbenium intermediate with a chlorite ion (

Palladium-Catalyzed Bifunctionalization

For the synthesis of stereodefined, difunctionalized glycals, palladium catalysis offers a one-step alternative to sequential functionalization. By leveraging the inherent nucleophilicity of the 3,4-dihydro-2H-pyran moiety, a Pd catalyst can simultaneously induce nucleophilic substitution and catalyze a Suzuki cross-coupling reaction. This dual-role catalysis introduces both an acyl and an aryl group across the glycal framework in a single step, preserving the double bond for late-stage modifications[8],[9].

Quantitative Data: Catalyst and Yield Comparison

The selection of the catalytic system dictates the reaction trajectory, functional group tolerance, and overall yield. The table below summarizes the causality between the chosen promoter, the nucleophile, and the resulting 3,4-dihydro-2H-pyran derivative.

| Catalyst / Promoter | Reaction Type | Nucleophile | Yield Range | Key Advantage / Causality | Ref |

| Carbon-Ferrier | Isocyanides | 70–85% | Mild Lewis acidity prevents degradation; high α-selectivity. | [4] | |

| C-/N-Ferrier | TMSN | 60–80% | Avoids strong acids via vinylogous hyperconjugation activation. | [6] | |

| Oxa-Ferrier | Chlorite ion | 34–65% | Direct oxidative trapping to form α,β-unsaturated δ-lactones. | [7] | |

| DMAP (Base) | Base-Catalyzed | Various | Moderate | Exploits the electron-withdrawing nature of 2-nitroglycals. | [5] |

| Bifunctionalization | Arylboronic acids | 50–90% | Dual-role catalysis enables one-step stereodefined functionalization. | [9] |

Experimental Protocols (Self-Validating Workflows)

To ensure high reproducibility, the following protocols are designed as self-validating systems, where distinct physical or spectroscopic changes confirm the success of each operational step.

Fig 2: Standard experimental workflow for the synthesis of 2-substituted 3,4-dihydro-2H-pyrans.

Protocol A: Standard Lewis Acid-Catalyzed Carbon-Ferrier Rearrangement[4]

-

Preparation: In an oven-dried, argon-purged flask, dissolve the protected glycal (e.g., 3,4,6-tri-O-acetyl-D-glucal, 1.0 equiv) and the carbon nucleophile (e.g., an isocyanide, 1.5 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

-

Catalyst Addition: Cool the reaction mixture to 0 °C. Add anhydrous

(10 mol%) in one portion. Causality: The low temperature prevents non-specific polymerization of the highly reactive allyloxocarbenium intermediate. -

Monitoring (Self-Validation): Stir the mixture and monitor via TLC (Hexanes/EtOAc). The reaction is self-validating when the UV-inactive glycal spot (stainable with

-anisaldehyde) disappears, and a strongly UV-active spot corresponding to the 2,3-unsaturated pyran emerges. -

Quenching: Quench the reaction by adding a saturated aqueous solution of

. Causality: Immediate gas evolution confirms the neutralization of acidic species, protecting the acid-labile 3,4-dihydro-2H-pyran ring from hydration or cleavage. -

Isolation: Extract the aqueous layer with DCM (

mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: -Mediated Oxa-Ferrier Rearrangement[7]

-

Preparation: Dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) in anhydrous acetonitrile (MeCN).

-

Reagent Addition: Add

(3.0 equiv) and -

Thermal Activation: Heat the reaction mixture to 70 °C for 4 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the extended vinylogous hyperconjugation mediated by the oxoammonium cation.

-

Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. The organic layer is washed with sodium thiosulfate (

) to reduce any unreacted chlorite/hypochlorite species, self-validated by the loss of the characteristic yellow tint of the oxidant. -

Purification: Concentrate and purify via column chromatography to isolate the α,β-unsaturated δ-lactone.

Conclusion

The synthesis of 2-substituted 3,4-dihydro-2H-pyrans from glycals represents a masterclass in exploiting stereoelectronic effects and reactive intermediates. By carefully selecting the activation strategy—ranging from cost-effective Lewis acids like

References

- Source: researchgate.

- Source: benchchem.

- Source: benchchem.

- Source: nih.

- Source: nih.gov / acs.

- Source: acs.

- Source: academia.

- Source: chinesechemsoc.

Sources

- 1. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium 3,4-dihydro-2H-pyran-2-carboxylate | 16698-52-5 | Benchchem [benchchem.com]

- 3. 2H-Pyran, 3-butyl-5,6-dihydro- | 61639-05-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Synthesis of 2-Nitroglycals from Glycals Using the Tetrabutylammonium Nitrate–Trifluoroacetic Anhydride–Triethylamine Reagent System and Base-Catalyzed Ferrier Rearrangement of Acetylated 2-Nitroglycals [academia.edu]

- 6. Ferrier Glycosylation Mediated by the TEMPO Oxoammonium Cation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]

- 9. chinesechemsoc.org [chinesechemsoc.org]

Whitepaper: Benzyl-Protected Glycal Building Blocks in Advanced Organic Synthesis

Strategic Overview: The Role of Benzyl Protection in Carbohydrate Assembly

In the realm of synthetic carbohydrate chemistry and drug development, glycals (1,2-unsaturated cyclic ethers) serve as versatile synthons for the construction of complex oligosaccharides and C-glycosides. Among these, 3,4,6-tri-O-benzyl-D-glucal stands out as a critical building block.

The strategic choice of benzyl ether protection over traditional acetyl or benzoyl esters is rooted in stereoelectronic tuning. Ester protecting groups at the C-2 or C-3 positions typically provide anchimeric assistance (neighboring group participation), strongly biasing glycosylation toward 1,2-trans products. In contrast, benzyl ethers are non-participating. This lack of participation is essential when synthesizing 1,2-cis glycosides (such as α-glucosides or α-galactosides)[1]. Furthermore, benzyl ethers exhibit exceptional stability across a wide range of basic and mildly acidic conditions, allowing for orthogonal multi-step syntheses before final global deprotection via catalytic hydrogenolysis.

Mechanistic Causality in Key Transformations

To leverage benzyl-protected glycals effectively, researchers rely on two primary functionalization pathways: epoxidation and the Ferrier rearrangement. The specific electronic nature of the benzyl groups dictates the choice of reagents and catalysts.

Epoxidation to 1,2-Anhydrosugars

The conversion of 3,4,6-tri-O-benzyl-D-glucal to its corresponding 1,2-anhydrosugar is a foundational reaction for generating highly reactive glycosyl donors. The preferred method utilizes dimethyldioxirane (DMDO).

The Causality of In Situ DMDO Generation: Historically, isolated DMDO solutions were used, but their low concentration (<0.1 M) severely limited scalability. Generating DMDO in situ from Oxone and acetone in a biphasic system (CH₂Cl₂ / aqueous NaHCO₃) solves this[1]. The causality here is two-fold:

-

Continuous Oxidant Supply: In situ generation maintains a steady, safe concentration of the oxidant, enabling multi-gram scale reactions.

-

pH Control: The 1,2-anhydrosugar intermediate is extremely water-sensitive. The saturated NaHCO₃ buffer strictly maintains the interfacial pH ≥ 8, neutralizing the acidic bisulfate byproduct of Oxone and preventing premature oxirane ring-opening[1].

Workflow of DMDO-mediated epoxidation and glycosylation of benzyl-protected glycals.

The Ferrier Rearrangement

The Ferrier rearrangement transforms glycals into 2,3-unsaturated glycosides via an allylic oxocarbenium ion intermediate. However, 3,4,6-tri-O-benzyl-D-glucal is notoriously sluggish in this reaction compared to its peracetylated counterpart.

The Causality of Catalyst Selection: The benzyloxy group at C-3 is a poor leaving group. Generating the requisite oxocarbenium ion from a benzyl-protected glycal requires precisely tuned Lewis or Brønsted acids that can activate the C-3 ether without degrading the substrate. Recent advancements utilize solid-supported catalysts like FeCl₃/C[2] or H₂SO₄-SiO₂[3]. These heterogeneous catalysts provide a high local concentration of acidic sites to force the departure of the C-3 benzyloxy group, while their solid nature prevents the harsh bulk-solution acidity that typically leads to glycal decomposition.

Mechanistic pathway of the Ferrier rearrangement for benzyl-protected glycals.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of benzyl-protected glycals across different catalytic systems.

| Transformation | Substrate | Catalyst / Reagent | Yield (%) | Stereoselectivity | Causality / Note |

| Epoxidation | 3,4,6-tri-O-benzyl-D-glucal | In situ DMDO (Oxone/Acetone) | 99% | 100% α-epoxide | Biphasic system prevents hydrolysis[1]. |

| Epoxidation | 3,4,6-tri-O-benzyl-D-glucal | Pre-formed DMDO (0.08M) | 85% (post-glycosylation) | High α-selectivity | Requires strict anhydrous conditions[4]. |

| Ferrier Rearrangement | 3,4,6-tri-O-benzyl-D-glucal | FeCl₃/C | 47–92% | High α-selectivity | Overcomes poor C-3 leaving group[2]. |

| Ferrier Rearrangement | 3,4,6-tri-O-benzyl-D-glucal | H₂SO₄-SiO₂ | >62% | α/β > 4.2:1 | Solid support prevents substrate degradation[3]. |

Self-Validating Laboratory Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in visual cues and specific quenching steps guarantee that the researcher can verify the success of the reaction at critical junctures.

Protocol A: Multi-Gram In Situ Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal

Based on the optimized biphasic methodology[1].

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve 3.00 g (7.21 mmol) of 3,4,6-tri-O-benzyl-D-glucal in 30 mL of CH₂Cl₂ and 3 mL of acetone.

-

Buffer Addition: Add 50 mL of saturated aqueous NaHCO₃. Cool the biphasic mixture to 0 °C using an ice bath. Causality: The buffer is strictly required to prevent the acidic bisulfate from opening the newly formed oxirane ring.

-

Oxidation: Vigorously stir the mixture and add a solution of Oxone (8.87 g, 14.42 mmol) in 35 mL of H₂O dropwise over 15 minutes. Validation Check: Vigorous stirring is mandatory; the phases must be completely emulsified to ensure mass transfer of the in situ generated DMDO from the aqueous to the organic phase.

-

Monitoring: Stir at 0 °C for 30 minutes, then at room temperature for 2 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the UV-active starting material (Rf ~0.6) is entirely consumed.

-

Quenching & Extraction: Separate the organic phase. Extract the aqueous phase with CH₂Cl₂ (2 × 30 mL).

-

Drying: Dry the combined organic phases over anhydrous Na₂SO₃. Causality: Sodium sulfite is specifically chosen here over magnesium sulfate because it acts as both a mild drying agent and a reducing agent to quench any residual peroxides.

-

Concentration: Concentrate under reduced pressure to afford the 1,2-anhydrosugar as a white solid (approx. 3.08 g, 99% yield). Self-Validation: Expedient removal of volatiles is crucial because the epoxide is extremely water-sensitive[4]. Immediate crude ¹H-NMR should show the complete absence of the glycal alkene protons (typically at δ 6.4 and 4.8 ppm).

Protocol B: Solid-Supported Lewis Acid Catalyzed Ferrier Rearrangement

Utilizing the highly efficient FeCl₃/C system[2].

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under argon, dissolve 1.0 mmol of 3,4,6-tri-O-benzyl-D-glucal and 1.2 mmol of the desired alcohol acceptor in 10 mL of anhydrous CH₂Cl₂.

-

Catalysis: Add 0.3 equivalents of FeCl₃/C catalyst (mass ratio of FeCl₃/C = 1:7). Stir the suspension at room temperature. Causality: The carbon support disperses the FeCl₃, preventing localized hotspots of high acidity that would otherwise polymerize the benzyl-protected glycal.

-

Monitoring: Allow the reaction to proceed for 1–3 hours. Self-Validation: Check progress via TLC. The starting glycal will disappear, replaced by a lower Rf spot corresponding to the 2,3-unsaturated glycoside.

-

Filtration & Quenching: Once complete, filter the reaction mixture through a short pad of Celite to remove the FeCl₃/C catalyst. Self-Validation: If the filtrate is dark yellow or brown, catalyst leaching has occurred, indicating poor carbon support quality. A successful filtration yields a clear or faintly pale solution.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography. Self-Validation: Confirm the α/β anomeric ratio via ¹H-NMR; the α-anomeric proton typically appears as a broad singlet around δ 5.0 ppm, while the β-anomer appears further upfield.

References

1.[1] Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO - nih.gov - 1 2.[2] Full article: FeCl3/C as an efficient catalyst for Ferrier rearrangement of 3,4,6-tri-O-Benzyl-D-glucal - tandfonline.com - 2 3.[4] synthesis and use of glycosyl phosphates as glycosyl donors - orgsyn.org - 4 4.[3] A Facile H2SO4-SiO2–Catalyzed Ferrier Rearrangement of 3,4,6-Tri-O-benzyl-d-glucal - tandfonline.com - 3

Sources

Reactivity of Exocyclic Enol Ethers in Dihydropyrans: A Comprehensive Guide to Synthetic Methodologies

Executive Summary

The functionalization of oxygen heterocycles is a cornerstone of complex natural product synthesis and drug development. While endocyclic enol ethers (e.g., 3,4-dihydro-2H-pyran) have been extensively studied, the synthetic utility of exocyclic enol ethers —specifically 2-methylenetetrahydropyrans—has historically been underutilized due to competing exo-to-endo isomerization and side reactions.

This whitepaper provides an in-depth technical analysis of the reactivity profile of exocyclic enol ethers in pyran systems. By leveraging their inherent nucleophilicity, researchers can execute highly efficient carbon-carbon bond-forming events, including carbonyl ene reactions and multicomponent couplings. This guide details the mechanistic causality, optimized protocols, and linchpin strategies required to synthesize functionally complex tetrahydropyrans and polyketide architectures (e.g., spirastrellolide and centrolobine).

Mechanistic Foundations & Reactivity Profile

Exocyclic enol ethers are electron-rich alkenes characterized by the strong resonance donation of the adjacent oxygen atom's lone pairs into the exocyclic

When exposed to electrophiles (such as Lewis acid-activated aldehydes or ketones), the exocyclic double bond undergoes rapid nucleophilic attack, generating a highly reactive oxonium ion intermediate . The fate of this intermediate dictates the synthetic outcome:

-

Proton Transfer/Ene Shift: Yields

-hydroxydihydropyrans. -

Nucleophilic Trapping: Yields 2-substituted tetrahydropyranyl ketides.

The primary experimental challenge is thermodynamic instability; under strongly acidic conditions, the exocyclic double bond readily isomerizes to the more thermodynamically stable endocyclic enol ether. Therefore, the choice of Lewis acid and the precise timing of reagent addition are critical causal factors in determining reaction success.

The Carbonyl Ene Reaction Workflow

The carbonyl ene reaction of 2-methylenetetrahydropyrans provides a rapid, high-yielding route for the preparation of

Causality of Experimental Choices

Extensive screening of Lewis acids (

Fig 1: Mechanistic pathway of the ZnCl2-catalyzed carbonyl ene reaction of exocyclic enol ethers.

Quantitative Data Summary

Table 1: Scope of the ZnCl₂-Catalyzed Carbonyl Ene Reaction

| Carbonyl Enophile | Catalyst Loading | Solvent / Temp | Time | Yield (%) |

| Ethyl glyoxylate | 5 mol% | THF / 25 °C | 2 h | 93% |

| p-Nitrobenzaldehyde | 5 mol% | THF / 25 °C | 4 h | 75% |

| p-Methoxybenzaldehyde | 20 mol% | THF / 25 °C | 12 h | 84% |

| Aliphatic aldehydes | 20 mol% | THF / 25 °C | 16 h | 70–85% |

Protocol 1: Self-Validating Carbonyl Ene Methodology

-

Preparation: Flame-dry a 10 mL round-bottom flask under an argon atmosphere.

-

Substrate Mixing: Dissolve 2-methylenetetrahydropyran (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous THF to achieve a 0.5 M concentration.

-

Catalyst Addition: Add anhydrous

(0.05 to 0.20 equiv, depending on aldehyde electrophilicity) in one portion at room temperature. -

Validation Check 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the non-polar enol ether spot indicates the consumption of the starting material.

-

Workup: Quench the reaction with saturated aqueous

and extract three times with diethyl ether. Dry the combined organic layers over anhydrous -

Validation Check 2 (NMR): Concentrate in vacuo and analyze the crude

NMR. The success of the ene shift is confirmed by the appearance of an endocyclic alkene proton ( -

Purification: Isolate the pure

-hydroxydihydropyran via flash column chromatography on silica gel.

Three-Component Coupling for Tetrahydropyranyl Ketides

To synthesize tetrahydropyranyl ketides—structural motifs ubiquitous in polyketide natural products—the intermediate oxonium ion can be intercepted by a secondary nucleophile before the ene-shift occurs. developed a highly efficient three-component coupling protocol utilizing this exact mechanistic diversion.

Causality of Experimental Choices

Unlike the ene reaction, this transformation utilizes the stronger Lewis acid

Fig 2: Three-component coupling workflow for the synthesis of tetrahydropyranyl ketides.

Quantitative Data Summary

Table 2: Three-Component Coupling Scope

| Carbonyl Component | Secondary Nucleophile | Lewis Acid | Temp | Yield (%) |

| Ethyl glyoxylate | -78 °C | 88% | ||

| p-Nitrobenzaldehyde | Allyltrimethylsilane | -78 °C | 82% | |

| 2,3-Butanedione | -78 °C | 85% |

Protocol 2: Self-Validating Multicomponent Coupling

-

Preparation: In a flame-dried flask under argon, combine the aldehyde (1.2 equiv) and the secondary nucleophile (

or Allyl-TMS, 1.5 equiv) in anhydrous -

Activation: Add

(1.0 M in -

Nucleophilic Attack: Immediately add 2-methylenetetrahydropyran (1.0 equiv) dropwise down the side of the flask to trap the activated complex.

-

Incubation: Stir at -78 °C for 1 hour, then slowly allow the mixture to warm to room temperature.

-

Validation Check: Extract a 0.1 mL aliquot, quench in water/

, and run a rapid -

Workup & Purification: Quench the bulk reaction with distilled water, extract with

, dry over

Bi-Directional Carbonyl Ene & Linchpin Strategies

For advanced drug development frameworks, researchers require modular, convergent syntheses of highly substituted pyrans. pioneered the use of 6-iodomethyl-2-methylenetetrahydropyran as a bis-exocyclic enol ether equivalent (a synthetic linchpin).

Mechanistic Causality in Bi-Directional Elaboration

-

First Ene Reaction: The linchpin undergoes an initial carbonyl ene reaction with an aldehyde.

-

Elimination: Subsequent elimination of the iodide generates a cross-oriented bis-enol ether containing both an endocyclic and an exocyclic enol ether.

-

Conjugation Barrier: The extended conjugation in this cross-oriented intermediate significantly reduces the

-electron density of the exocyclic enol ether, dampening its reactivity for a second ene reaction. -

Strategic Resolution: To restore nucleophilicity and force the second carbonyl ene reaction to proceed, researchers must either use highly electron-deficient aldehydes or strategically functionalize the endocyclic double bond (e.g., via spiroketalization or reduction) to break the conjugation. This modification restores the isolated exocyclic enol ether's reactivity, allowing the synthesis of complex 2,6-disubstituted-4H-pyrans (such as the C26-C39 bis-spiroketal subunit of Spirastrellolide B).

Conclusion

The reactivity of exocyclic enol ethers in dihydropyrans unlocks a powerful, stereocontrolled toolkit for organic chemists. By strictly controlling the Lewis acid environment and the sequence of nucleophilic trapping, researchers can bypass unwanted isomerizations and rapidly assemble complex, oxygen-rich architectures critical to modern pharmacophores.

References

-

Liang, G., Sharum, D. T., Lam, T., & Totah, N. I. (2013). "2-Methylenetetrahydropyrans: Efficient Partners in the Carbonyl Ene Reaction." Organic Letters, 15(23), 5974-5977.[Link]

-

Liang, G., Bateman, L. J., & Totah, N. I. (2009). "New reactions of 2-methylenetetrahydropyrans. A three component coupling protocol for the synthesis of tetrahydropyranyl ketides." Chemical Communications, (42), 6457-6459.[Link]

-

Hasan, M. A. A. (2024). "Application of Two-Directional Carbonyl Ene Reaction to The Synthesis of Complex Tetrahydropyrans, and Studies Toward the Synthesis of C26-C39 Subunit of Spirastrellolide B." Syracuse University Dissertations.[Link]

2-(benzyloxymethyl)-3,4-dihydro-2H-pyran molecular weight and formula

[1]

Executive Summary

2-(Benzyloxymethyl)-3,4-dihydro-2H-pyran is a cyclic enol ether characterized by a six-membered oxygenated ring containing one double bond (typically at the C5–C6 position relative to the ring oxygen) and a benzyloxymethyl substituent at the C2 position.

In drug discovery and natural product synthesis, this molecule acts as a versatile "chiral pool" mimic. Its enol ether functionality allows for stereoselective functionalization—such as electrophilic addition, hydroboration, and lithiation—while the benzyl group provides robust protection for the primary alcohol, stable against basic and oxidative conditions.

Chemical Identity & Properties

The following data summarizes the core physicochemical constants for the molecule. Researchers should note that the CAS number may vary depending on the specific enantiomer ((R) vs (S)) or if the mixture is racemic.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 2-(Benzyloxymethyl)-3,4-dihydro-2H-pyran | |

| Common Name | 6-O-Benzyl-glucal derivative (informal) | Often related to glycal chemistry |

| Molecular Formula | C₁₃H₁₆O₂ | |

| Molecular Weight | 204.27 g/mol | |

| CAS Number | 124817-00-1 | Refers to the (S)-enantiomer; Racemate/R-isomer vary |

| Physical State | Colorless to pale yellow oil | |

| Solubility | Soluble in DCM, THF, Et₂O | Insoluble in water |

| Stability | Acid-sensitive (Hydrolysis) | Stable to bases and nucleophiles |

Synthesis & Production Pathways

The synthesis of 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran generally proceeds via two primary strategies: Hetero-Diels-Alder (HDA) Cycloaddition (de novo synthesis) or Glycal Derivatization (modification of carbohydrate precursors).

Route A: Hetero-Diels-Alder (HDA) Cycloaddition

This is the most atom-economical route for generating the dihydropyran core. It involves the reaction of an electron-rich diene with an aldehyde, or the dimerization of acrolein derivatives, followed by functionalization.

-

Cycloaddition: Reaction of acrolein (dienophile) with a vinyl ether or dimerization to form 3,4-dihydro-2H-pyran-2-carboxaldehyde.

-

Reduction: The aldehyde is reduced (e.g., NaBH₄) to the alcohol: 2-hydroxymethyl-3,4-dihydro-2H-pyran .

-

Protection: The primary alcohol is protected using Benzyl bromide (BnBr) and Sodium hydride (NaH).

Route B: Reductive Elimination from Glycals

Starting from tri-O-acetyl-D-glucal, stereocenters at C3 and C4 can be removed via reductive elimination or Ferrier-type rearrangements to yield the 2-substituted dihydropyran scaffold.

Visualization: Synthesis Workflow

The following diagram illustrates the HDA pathway, highlighting the critical protection step.

Figure 1: Step-wise synthesis via Hetero-Diels-Alder and Benzylation.

Experimental Protocol: Benzylation of 2-Hydroxymethyl-3,4-dihydro-2H-pyran[5]

Context: This protocol describes the installation of the benzyl protecting group. This step is critical because the enol ether double bond is acid-sensitive; therefore, strongly acidic conditions must be avoided. The use of Sodium Hydride (NaH) provides a basic environment that preserves the dihydropyran ring.

Materials

-

Substrate: 2-Hydroxymethyl-3,4-dihydro-2H-pyran (1.0 equiv)

-

Reagent: Benzyl bromide (BnBr) (1.2 equiv)

-

Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

-

Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Optional, accelerates reaction.

-

Solvent: Anhydrous THF or DMF.

Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂) or Argon.

-

Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C. Add the substrate (dissolved in minimal THF) dropwise over 15 minutes.

-

Observation: Evolution of H₂ gas. Allow to stir for 30 minutes at 0°C to ensure alkoxide formation.

-

-

Alkylation: Add Benzyl bromide (1.2 equiv) dropwise. If using TBAI, add it now.

-

Reaction: Warm the mixture to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Target Rf: The product will be less polar (higher Rf) than the starting alcohol.

-

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl. Caution: Exothermic hydrogen evolution.

-

Workup: Extract with Diethyl Ether (3x). Wash combined organics with water and brine.[1] Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel (buffered with 1% Triethylamine to prevent acid-catalyzed decomposition of the enol ether).

Reactivity & Applications in Drug Development

The utility of 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran stems from the electronic disparity between the electron-rich double bond (enol ether) and the protected side chain.

Mechanistic Pathways

-

Electrophilic Addition: The C5=C6 double bond is highly reactive toward electrophiles (E⁺). Reaction with alcohols (H⁺/ROH) yields 2-alkoxy-tetrahydropyrans (THP protection). Reaction with halogens (I₂, NBS) yields 2-halo-tetrahydropyrans , precursors to C-glycosides.

-

Hydroboration-Oxidation: Stereoselective installation of hydroxyl groups to generate chiral polyols.

-

Lithiation: Treatment with t-BuLi can lithiate the C6 position (vinylic proton), allowing for coupling with electrophiles to extend the carbon skeleton.

Visualization: Reactivity Profile

Figure 2: Divergent reactivity of the dihydropyran core.

Safety & Handling

-

Volatility: The molecule is a high-boiling oil but may contain volatile impurities if crude.

-

Peroxide Formation: As an ether/enol ether, it may form peroxides upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) at 4°C.

-

Acid Sensitivity: Strictly avoid acidic glassware or unbuffered silica gel during purification, as this will cause polymerization or hydrolysis to the open-chain aldehyde.

References

Comparative Dynamics of Pyranyl Protecting Groups: DHP vs. 2-Substituted Scaffolds

The following technical guide details the structural, mechanistic, and functional differences between 3,4-dihydro-2H-pyran (DHP) and its 2-substituted derivatives.

Executive Summary

In drug development and organic synthesis, 3,4-dihydro-2H-pyran (DHP) is the industry standard for hydroxyl protection, forming tetrahydropyranyl (THP) acetals .[1] However, its utility is often limited by two factors: the formation of diastereomers (due to the new chiral center at C2) and the requirement for acidic conditions during deprotection which may compromise sensitive substrates.

2-Substituted-3,4-dihydro-2H-pyrans represent a "tunable" class of reagents. By substituting the C2 position (typically with alkyl or electron-withdrawing groups), researchers can modulate the electronic properties of the resulting ether. The critical distinction lies in the product formed: DHP yields an acetal , while 2-alkyl-substituted derivatives yield a ketal . This shift from acetal to ketal chemistry dramatically alters hydrolytic stability, offering a "safety switch" for labile drug payloads.

Part 1: Mechanistic Divergence & Electronic Tuning

The fundamental difference between these reagents is the nature of the oxocarbenium ion intermediate formed during protection and deprotection.

DHP (The Acetal Route)

-

Intermediate: Secondary oxocarbenium ion.

-

Product: 2-alkoxytetrahydropyran (Acetal).

-

Kinetics: Moderate rate of formation; requires distinct acidic conditions for hydrolysis (deprotection).

2-Substituted Derivatives (The Ketal Route)

-

Reagent: e.g., 2-methyl-3,4-dihydro-2H-pyran.[2]

-

Intermediate: Tertiary oxocarbenium ion (if 2-alkyl substituted).

-

Product: 2-alkoxy-2-substituted-tetrahydropyran (Ketal).

-

Kinetics:

-

Formation: Rapid (lower activation energy due to stable tertiary cation).

-

Hydrolysis: Significantly faster than DHP acetals (often

to

-

Pathway Visualization

The following diagram illustrates the bifurcation in stability based on the C2 substituent.

Caption: Mechanistic bifurcation showing the stability of the tertiary cation intermediate in 2-substituted derivatives, leading to more labile ketal products.

Part 2: The Stereochemical Conundrum

The "Center of Chirality" Problem (DHP)

When DHP reacts with a chiral alcohol (common in drug development), the C2 carbon becomes a new stereocenter.

-

Result: Formation of diastereomers (roughly 1:1 mixture).

-

Consequence: The NMR spectrum becomes complex (signal doubling), and HPLC purification becomes difficult as the diastereomers may have different retention times.

The 2-Substituted Scenario

Using a 2-substituted derivative (like 2-methyl-DHP) creates a quaternary center at C2.

-

Chirality: It does not eliminate chirality; it creates a more crowded chiral center.

-

Anomeric Effect: In 2-substituted tetrahydropyrans, the anomeric effect (preference for electronegative substituents to be axial) is in competition with the steric bulk of the C2 substituent.

-

DHP: The alkoxy group (OR') generally prefers the axial position.

-

2-Substituted: If the 2-substituent (R) is bulky, it may force the alkoxy group equatorial, or lock the ring in a specific conformation, potentially simplifying the NMR spectra compared to the flexible DHP derivatives.

-

Part 3: Stability & Hydrolysis Profiles

The choice between DHP and a 2-substituted derivative is often a choice between robustness and mildness .

| Feature | DHP (Standard) | 2-Alkyl-DHP (e.g., 2-Me) | 2-EWG-DHP (e.g., 2-Cyano) |

| Product Type | Acetal | Ketal | Destabilized Acetal |

| Formation Rate | Moderate | Fast | Slow |

| Hydrolysis Rate | Baseline ( | Fast ( | Very Slow |

| Deprotection pH | pH 3 - 4 | pH 5 - 6 (Very Mild) | Requires Strong Acid |

| Primary Use | General Protection | Acid-Sensitive Substrates | Long-term Stability |

Data Interpretation: Research indicates that ketals (from 2-alkyl-DHP) hydrolyze orders of magnitude faster than acetals due to the stability of the transition state [1]. This makes 2-substituted derivatives ideal for protecting groups in prodrug design where release in slightly acidic tumor microenvironments (pH 6.5) is desired, whereas standard THP ethers would remain stable.

Part 4: Experimental Protocols

Protocol A: Standard Protection with DHP (Robust)

Suitable for general alcohols where diastereomer formation is acceptable.

-

Preparation: Dissolve alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).

-

Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Note: PPTS is preferred over p-TsOH for higher functional group tolerance.

-

Addition: Add 3,4-dihydro-2H-pyran (1.5 equiv) dropwise at 0°C, then warm to RT.

-

Monitoring: Stir for 2–4 hours. Monitor by TLC (product is less polar than starting alcohol).

-

Workup: Quench with saturated NaHCO₃. Extract with Et₂O.

-

Validation: ¹H NMR will show a characteristic acetal proton (O-CH-O) multiplet at ~4.5–4.8 ppm.

Protocol B: Mild Protection with 2-Methyl-3,4-dihydro-2H-pyran (Labile)

Suitable for highly acid-sensitive substrates (e.g., allylic alcohols, nucleotides).

-

Preparation: Dissolve substrate in anhydrous THF or CH₂Cl₂.

-

Reagent: Add 2-methyl-3,4-dihydro-2H-pyran (2.0 equiv). Note: Excess is required due to the reversibility of ketal formation.

-

Catalyst: Add a catalytic amount of Triphenylphosphine hydrobromide (PPh₃·HBr) (0.05 equiv) or Camphorsulfonic acid (CSA).

-

Reaction: Stir at 0°C. Reaction is typically complete within 30–60 minutes (faster than DHP).

-

Quench: Critical: Quench with Triethylamine (Et₃N) before any aqueous workup to prevent premature hydrolysis.

-

Storage: Store the product in a basic environment (e.g., with traces of Et₃N) to prevent spontaneous decomposition.

Part 5: Applications in Drug Discovery

The "Safety-Catch" Linker

In Antibody-Drug Conjugates (ADCs), linkers must be stable in circulation but cleavable at the target.

-

DHP-derived linkers are often too stable for lysosomal degradation.

-

2-Substituted THP linkers can be tuned to hydrolyze specifically in the acidic endosome (pH 5.0), releasing the payload.

Scaffold Synthesis (Hetero-Diels-Alder)

While DHP is a reagent, 2-substituted DHPs are often synthesized de novo to create complex cores.

-

Reaction: Inverse electron-demand Hetero-Diels-Alder (HDA).

-

Components:

-unsaturated carbonyl (heterodiene) + electron-rich vinyl ether (dienophile). -

Utility: This constructs the 2-substituted pyran ring with high stereocontrol, avoiding the diastereomer issues of simple DHP protection [2].

References

-

Substituent Effects on the pH Sensitivity of Acetals and Ketals. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. Available at: [Link][3][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans - Google Patents [patents.google.com]

- 5. EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google Patents [patents.google.com]

- 6. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

literature review of 2-alkoxy-3,4-dihydro-2H-pyran scaffolds

The following technical guide provides an in-depth review of 2-alkoxy-3,4-dihydro-2H-pyran scaffolds , a critical class of heterocycles in organic synthesis and medicinal chemistry.

Executive Summary

The 2-alkoxy-3,4-dihydro-2H-pyran scaffold represents a versatile "chimeric" functionality: it serves simultaneously as a cyclic enol ether, a protected 1,5-dicarbonyl equivalent, and a carbohydrate mimetic. Its structural core—a six-membered oxygen heterocycle containing a vinyl ether double bond (

For drug development professionals, this scaffold offers a strategic advantage: it provides a stable, lipophilic "mask" for polar aldehyde functionalities that can be unmasked under mild acidic conditions, or functionalized further into chiral tetrahydropyrans.

Core Synthesis: Inverse Electron Demand Hetero-Diels-Alder (IEDHDA)

The most authoritative and convergent route to 2-alkoxy-3,4-dihydro-2H-pyrans is the Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) reaction. Unlike standard Diels-Alder reactions, this transformation involves an electron-deficient heterodiene (typically an

Mechanistic Causality

The reaction is driven by the interaction between the LUMO of the heterodiene (1-oxa-1,3-butadiene system) and the HOMO of the dienophile (vinyl ether).

-

Regioselectivity: The high orbital coefficient at the

-carbon of the vinyl ether HOMO dictates bond formation with the oxygen of the heterodiene, ensuring the alkoxy group ends up at the C2 position of the pyran ring. -

Stereoselectivity: Endo-transition states are generally favored due to secondary orbital interactions, establishing the cis-relationship between substituents at C2 and C4 (if substituted).

Catalytic Architectures

To lower the activation energy and induce chirality, Lewis Acid catalysts are employed. The choice of catalyst dictates the enantiomeric excess (ee) and yield.

Table 1: Comparative Catalytic Systems for IEDHDA Synthesis

| Catalyst System | Ligand Class | Typical Substrates | Yield / ee% | Mechanism Note |

| Cu(II)-Box | Bis(oxazoline) | Acyl phosphonates + Vinyl Ethers | >90% / >95% | Bidentate coordination raises LUMO energy of diene. |

| Eu(fod)₃ | Diketonate | 70-85% / racemic | Mild Lewis acid; promotes rapid cycloaddition. | |

| Jacobsen’s Cr(III) | Salen | Unsat. Aldehydes + Ethyl Vinyl Ether | 80-95% / >90% | Cooperative bimetallic mechanism often proposed. |

| Organocatalysts | Thiourea/Amine | Nitroalkenes + Vinyl Ethers | 60-80% / 80-90% | H-bonding activation; metal-free alternative. |

Visualization: IEDHDA Mechanism

The following diagram illustrates the frontier orbital interaction and the resulting regiochemistry.

Caption: Inverse Electron Demand Hetero-Diels-Alder mechanism showing the convergence of heterodiene and vinyl ether.

Reactivity & Transformations

The 2-alkoxy-3,4-dihydro-2H-pyran scaffold is chemically dense, offering three distinct vectors for functionalization:

-

Enol Ether Double Bond (

): Susceptible to electrophilic addition (halogens, epoxidation) and hydrogenation. -

Acetal Center (C2): Acid-labile; hydrolysis unmasks the acyclic 1,5-dicarbonyl chain.

-

Allylic Position (C4): Accessible for oxidation or substitution in specific derivatives.

Reactivity Flowchart

This diagram maps the transformation logic for drug discovery applications.

Caption: Divergent reactivity pathways for the 2-alkoxy-3,4-dihydro-2H-pyran scaffold.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Cu(II)-Catalyzed IEDHDA

Objective: Synthesis of (2R,4R)-2-ethoxy-4-phenyl-3,4-dihydro-2H-pyran. Rationale: This protocol utilizes a Cu(II)-bis(oxazoline) complex to catalyze the reaction between benzylideneacetone (heterodiene equivalent) and ethyl vinyl ether. The Lewis acid activates the carbonyl, while the chiral ligand ensures facial selectivity.

Reagents:

-

Cu(OTf)₂ (10 mol%)

-

(S,S)-Ph-Box Ligand (11 mol%)

-

-Unsaturated

-

Ethyl Vinyl Ether (10 equiv.)

-

Dichloromethane (Anhydrous)

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried Schlenk flask under N₂, dissolve Cu(OTf)₂ (36 mg, 0.1 mmol) and (S,S)-Ph-Box ligand (36 mg, 0.11 mmol) in anhydrous DCM (2 mL). Stir for 1 hour at room temperature to form the deep blue active complex.

-

Substrate Addition: Cool the mixture to -78°C. Add the heterodiene substrate (1.0 mmol) dissolved in DCM (1 mL).

-

Cycloaddition: Add Ethyl Vinyl Ether (0.96 mL, 10 mmol) dropwise. The large excess drives the equilibrium and suppresses polymerization side reactions.

-

Incubation: Stir at -78°C for 24 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench & Isolation: Filter the cold solution through a plug of silica gel to remove the copper catalyst. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (neutral alumina is preferred over silica to prevent acetal hydrolysis) using Hexane/EtOAc (95:5).

Validation Check:

-

¹H NMR: Look for the characteristic anomeric proton (H2) as a doublet of doublets around 5.0-5.2 ppm.

-

Stability: Ensure the product is stored over basic alumina or K₂CO₃ to prevent acid-catalyzed decomposition.

Protocol B: Oxidative Ring Opening (Self-Validating)

Objective: Conversion to 1,5-dicarbonyls for downstream macrocyclization.

-

Dissolution: Dissolve the 2-alkoxy-3,4-dihydro-2H-pyran (1 mmol) in THF/H₂O (4:1).

-

Acidolysis: Add acetic acid (2 equiv.) and stir at 0°C.

-

Checkpoint: The disappearance of the vinyl ether signals in NMR (approx. 6.2 ppm and 4.8 ppm) confirms ring opening.

-

Trapping: If the aldehyde is unstable, immediately perform a reductive amination or Wittig reaction in situ.

References

-

Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans via Catalytic Hetero-Diels-Alder Reactions. Journal of the American Chemical Society.[1] [Link]

-

Wada, E., Yasuoka, H., & Kanemasa, S. (1994).[2] Chiral Lewis Acid-Catalyzed Asymmetric Hetero Diels-Alder Reaction. Chemistry Letters. [Link]

-

Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews. [Link]

-

Longley, R. I., & Emerson, W. S. (1952).[1] Some Reactions of 2-Alkoxy-3,4-dihydro-2H-pyrans. Journal of the American Chemical Society.[1] [Link]

Sources

Methodological & Application

Application Note: Ferrier Rearrangement Protocols for 2-(Benzyloxymethyl)-Substituted Glycals

Executive Summary & Core Directive

This guide details the Ferrier Rearrangement (Type I) , a nucleophilic substitution with allylic migration, applied to glycals bearing a 2-(benzyloxymethyl) substituent (e.g., 6-O-benzyl-D-glucal derivatives).

Critical Distinction: The specific nomenclature "2-(benzyloxymethyl)-3,4-dihydro-2H-pyran" strictly refers to a molecule lacking a C-3 substituent. In the presence of alcohols and Lewis acids, this specific unfunctionalized substrate undergoes acid-catalyzed addition (forming THP ethers) rather than Ferrier rearrangement.

For Ferrier Rearrangement to occur, the substrate must be a glycal (1,5-anhydro-2-deoxy-hex-1-enitol) possessing a leaving group (LG) at the allylic C-3 position (e.g., acetate, carbonate). [1]

This protocol assumes the intended substrate is the C-3 functionalized glycal (e.g., 3-O-acetyl-6-O-benzyl-D-glucal), which rearranges to form 2,3-unsaturated glycosides (pseudoglycals) .[2] These products are high-value intermediates in the synthesis of aminoglycosides, rare sugars, and chiral building blocks.

Mechanistic Insight & Substrate Requirements

The Ferrier I Pathway

The reaction proceeds via an SN1' mechanism (Substitution Nucleophilic Unimolecular with Allylic Shift).

-

Activation: The Lewis Acid (LA) complexes with the leaving group (typically an acetate) at C-3.

-

Ionization: The C-3 leaving group departs, generating a resonance-stabilized allylic oxocarbenium ion .

-

Nucleophilic Attack: The alcohol nucleophile (ROH) attacks the oxocarbenium ion preferentially at the anomeric center (C-1), driven by the restoration of the double bond between C-2 and C-3.

-

Selectivity: The reaction typically favors the

-anomer due to the anomeric effect, though

Visualization: Reaction Mechanism

Figure 1: Mechanistic pathway of the Ferrier I rearrangement.[3] The loss of the C-3 leaving group is the rate-determining step, followed by regioselective nucleophilic attack at C-1.

Experimental Protocols

Standard Protocol: BF3·OEt2 Catalyzed Rearrangement

This is the benchmark method, offering high yields for primary and secondary alcohol nucleophiles.

Reagents:

-

Substrate: 3,4-di-O-acetyl-6-O-benzyl-D-glucal (1.0 equiv)

-

Nucleophile: Benzyl alcohol (1.2–1.5 equiv)

-

Catalyst: Boron trifluoride diethyl etherate (BF3·OEt2) (0.1–0.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)[4]

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask under argon atmosphere. Add the glycal substrate (1.0 mmol) and the alcohol nucleophile (1.2 mmol).

-

Solvation: Dissolve the mixture in anhydrous DCM (10 mL, 0.1 M concentration). Cool the solution to 0 °C (ice bath) to suppress polymerization.

-

Catalysis: Add BF3·OEt2 (0.1 mmol, 10 mol%) dropwise via syringe. The solution may darken slightly.

-

Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1). The glycal spot (usually higher Rf) should disappear, replaced by two lower spots (

anomers). -

Quenching: Once complete (typically 30–60 min), quench by adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 5 minutes.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography on silica gel.

Mild Protocol: InCl3 Catalyzed Rearrangement

Indium(III) chloride is a water-tolerant, milder Lewis acid, ideal for acid-sensitive substrates.

Modifications:

-

Catalyst: InCl3 (20 mol%)

-

Conditions: Room temperature; no inert atmosphere strictly required (though recommended).

-

Advantage: Reduced formation of Ferrier II side products (ketones).

Data Presentation: Catalyst & Nucleophile Scope

The following table summarizes the efficiency of various Lewis Acids in the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal (a surrogate for the benzyloxymethyl derivative) with different alcohols.

| Entry | Catalyst | Loading (mol%) | Nucleophile | Time (h) | Yield (%) | Notes | |

| 1 | BF3·OEt2 | 10 | Methanol | 0.5 | 92 | 8:1 | Standard, fast. |

| 2 | InCl3 | 20 | Benzyl Alcohol | 2.5 | 86 | 7:1 | Mild, moisture tolerant. |

| 3 | Sc(OTf)3 | 5 | Ethanol | 1.0 | 94 | 9:1 | High stereoselectivity. |

| 4 | I2 | 10 | Allyl Alcohol | 3.0 | 81 | 6:1 | Metal-free, cost-effective. |

| 5 | Bi(OTf)3 | 1 | Phenol | 0.5 | 88 | 10:1 | Highly active, low loading. |

Table 1: Comparative efficiency of Lewis Acid catalysts in Ferrier Rearrangement [1, 2].

Troubleshooting & Critical Parameters

Common Failure Modes

-

Formation of 2-Deoxy-glycosides (Addition Product):

-

Cause: Substrate lacks a C-3 leaving group (e.g., using 3-deoxy-glycal).

-

Solution: Ensure substrate is a 3-O-acylated glycal.[5]

-

-

Ferrier II Rearrangement (Carbocyclization):

-

Cause: Use of Hg(II) salts or heating aqueous solutions.

-

Solution: Maintain strictly anhydrous conditions and use oxophilic Lewis acids (BF3, Sc(OTf)3).

-

-

Polymerization:

-

Cause: High temperature or excessive catalyst loading.

-

Solution: Run reaction at -20 °C to 0 °C; reduce catalyst to 5 mol%.

-

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of 2,3-unsaturated glycosides.

References

-

Ferrier, R. J. (1969).[5] "Unsaturated Carbohydrates. Part IX. Synthesis of 2,3-Unsaturated

-D-Glucopyranosides." Journal of the Chemical Society C: Organic, 570–575. Link -

Boga, S. B., & Balasubramanian, K. K. (2004).[6] "Indium trichloride catalyzed Ferrier rearrangement – facile synthesis of 2,3-unsaturated glycosides."[2][6] Arkivoc, (iv), 87–102. Link

-

Yadav, J. S., Reddy, B. V. S., & Murthy, C. V. S. R. (2001). "Scandium(III) Triflate Catalyzed Ferrier Rearrangement: A Novel and Efficient Synthesis of 2,3-Unsaturated Glycosides." Synlett, 2001(09), 1468–1470. Link

-

Gómez, A. M., et al. (2016).[3] "Ferrier rearrangement: an update on recent developments." Carbohydrate Chemistry, 42, 210–247.[3] Link

Sources

- 1. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Acid-Catalyzed Addition of Alcohols to 2-Benzyloxymethyl Dihydropyran

Introduction: Strategic Protection of Alcohols in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the judicious use of protecting groups is a cornerstone of success.[1] The hydroxyl group, a ubiquitous and highly reactive functionality, often requires temporary masking to prevent undesired side reactions during transformations elsewhere in the molecule. The formation of tetrahydropyranyl (THP) ethers via the acid-catalyzed addition of alcohols to 3,4-dihydro-2H-pyran (DHP) is a classic and robust strategy for alcohol protection.[2][3] These acetal-type protecting groups are valued for their ease of installation, stability across a wide range of non-acidic conditions, and straightforward removal.[4]

This guide focuses on a valuable, substituted analogue, 2-benzyloxymethyl-3,4-dihydro-2H-pyran, as a sophisticated protecting group for alcohols. The incorporation of the benzyloxymethyl moiety offers distinct advantages, including potential for altered reactivity and the introduction of a spectroscopic handle for characterization. A critical consideration in this transformation is the creation of a new stereocenter at the anomeric carbon (C-2 of the tetrahydropyran ring), which can lead to the formation of a diastereomeric mixture when a chiral alcohol is used.[4] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and expert insights into the application of this protecting group strategy for researchers and drug development professionals.

Reaction Mechanism: The Electrophilic Activation of the Dihydropyran Ring

The acid-catalyzed addition of an alcohol to 2-benzyloxymethyl dihydropyran proceeds through a well-established mechanism involving the protonation of the enol ether to generate a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then intercepted by the nucleophilic alcohol.

The key steps are as follows:

-

Protonation of the Dihydropyran: The acid catalyst protonates the double bond of the 2-benzyloxymethyl dihydropyran, leading to the formation of a resonance-stabilized oxocarbenium ion. The positive charge is delocalized between the endocyclic oxygen and the anomeric carbon.[3]

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic anomeric carbon of the oxocarbenium ion.[3]

-

Deprotonation: A weak base, typically the conjugate base of the acid catalyst or another alcohol molecule, removes the proton from the newly formed oxonium ion, yielding the neutral tetrahydropyranyl ether and regenerating the acid catalyst.[5]

Sources

- 1. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycosyl Formates: Glycosylations with Neighboring-Group Participation | MDPI [mdpi.com]

- 3. Exo-anomeric Effects on Energies and Geometries of Different Conformations of Glucose and Related Systems in the Gas Phase and Aqueous Solution [www1.chem.umn.edu]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. (2R,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran | 195827-82-8 [sigmaaldrich.com]

Application Note: The Dual Role of 2-(Benzyloxymethyl)-3,4-dihydro-2H-pyran in Hetero-Diels-Alder (HDA) Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

In the landscape of complex natural product synthesis (e.g., macrolides, polyether antibiotics), 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran (BOM-DHP) serves as a highly versatile chiral building block. Its utility in Hetero-Diels-Alder (HDA) chemistry is uniquely dual-faceted:

-

As a Target of Normal-Electron-Demand HDA (NED-HDA): The BOM-DHP core is synthesized stereoselectively via the catalytic condensation of Danishefsky’s diene with benzyloxyacetaldehyde [1, 2].

-

As a Dienophile in Inverse-Electron-Demand HDA (IEDDA): Once synthesized, the electron-rich double bond of BOM-DHP makes it an exceptional dienophile. It reacts with electron-deficient heterodienes (such as

-unsaturated ketones) to construct complex, thermodynamically stable spiroketals [3, 4].

This application note details the mechanistic causality, quantitative performance data, and self-validating experimental protocols for both the synthesis and downstream application of BOM-DHP.

Mechanistic Insights & Causality

Synthesis via NED-HDA: Frontier Molecular Orbital (FMO) Matching

The construction of the BOM-DHP precursor—(2S)-2-(benzyloxymethyl)-2,3-dihydro-4H-pyran-4-one—relies on a classic NED-HDA reaction.

-

Causality of Reactant Choice: Danishefsky’s diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is exceptionally electron-rich, drastically raising its HOMO energy. Benzyloxyacetaldehyde acts as the heterodienophile; its LUMO is lowered by coordination with a chiral Lewis acid (e.g., Ti(IV)-BINOL).

-

Stereochemical Control: The chiral Ti(IV) complex creates a rigid, sterically demanding pocket. The bulky benzyloxymethyl (BOM) group of the aldehyde is forced into an equatorial-like orientation in the transition state, dictating highly enantioselective si-face or re-face attack by the diene [1].

Application via IEDDA: Spiroketalization

To utilize BOM-DHP as a building block for spiroketals (found in agents like laulimalide and reveromycin), the electronic demands are inverted.

-

Causality of Reactant Choice: The oxygen atom within the BOM-DHP ring donates electron density via resonance, raising the alkene's HOMO. This perfectly matches the lowered LUMO of an electron-deficient heterodiene (e.g., an oxabutadiene).

-

Thermodynamic Driving Force: The IEDDA transition state initially yields an endo-adduct. However, the final spiroketal stereochemistry is driven by the anomeric effect —the system spontaneously equilibrates to ensure the maximum number of C–O bonds occupy axial positions, minimizing dipole repulsion and stabilizing the molecule [4].

Visualizing the Reaction Pathways

Caption: Mechanistic workflow showing BOM-DHP synthesized via NED-HDA and subsequently utilized in IEDDA.

Quantitative Data Summary

The following table summarizes optimized parameters for both the synthesis of the BOM-DHP core and its subsequent IEDDA application, synthesized from benchmark literature[1, 2, 4].

| Reaction Type | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| NED-HDA (Synthesis) | 10 mol% Ti(O-iPr)4 / (S)-H8-BINOL | 0 to 25 | 24 | 88 - 92 | > 97% |

| NED-HDA (Synthesis) | 5 mol% Jacobsen's Cr(III) complex | -20 | 48 | 85 | 95% |

| IEDDA (Application) | 20 mol% Cu(II)-bisoxazoline | -78 | 12 | 78 - 84 | N/A (Diastereoselective, dr > 95:5) |

| IEDDA (Application) | 10 mol% Yb(OTf)3 | -20 | 18 | 75 | N/A (Diastereoselective, dr 90:10) |

Experimental Protocols (Self-Validating Systems)

Protocol A: Enantioselective Synthesis of BOM-DHP Precursor

Objective: Synthesize (2S)-2-(benzyloxymethyl)-2,3-dihydro-4H-pyran-4-one via NED-HDA.

-

Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve (S)-H8-BINOL (0.1 equiv) in anhydrous dichloromethane (DCM, 0.1 M). Add Ti(O-iPr)4 (0.1 equiv) dropwise. Stir at room temperature for 1 hour.

-

Causality: The 1-hour stirring is critical to ensure complete ligand exchange, forming the active chiral titanate complex.

-

-

Reagent Addition: Cool the mixture to 0 °C. Add benzyloxyacetaldehyde (1.0 equiv). Stir for 15 minutes to allow Lewis acid-base coordination.

-

Cycloaddition: Add Danishefsky’s diene (1.2 equiv) dropwise over 10 minutes.

-

Validation Checkpoint 1: The solution should remain pale yellow. If it turns dark brown, the diene has decomposed due to trace moisture; the reaction must be aborted.

-

-

Cyclization/Elimination: After 24 hours (monitor by TLC, Rf = 0.4 in 4:1 Hexane/EtOAc), add a solution of 0.5% trifluoroacetic acid (TFA) in DCM. Stir for 1 hour at room temperature.

-